pyrocatechol

Antioxidant Activity ESR Spectroscopy Free Radical Biology

Pyrocatechol (catechol, CAS 120-80-9), chemically 1,2-dihydroxybenzene, is the ortho isomer among the three isomeric benzenediols, distinguished from resorcinol (1,3-dihydroxybenzene, meta) and hydroquinone (1,4-dihydroxybenzene, para). This white to off-white crystalline solid (mp 105 °C, bp 245.5 °C) is produced at a scale of approximately 20,000 tonnes annually, serving as a key industrial precursor.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 120-80-9
Cat. No. B1668606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrocatechol
CAS120-80-9
Synonyms1,2-benzenediol
1,2-dihydroxybenzene
1,3-dihydroxybenzene
2-hydroxyphenol
catechol
catechol dipotassium salt
catechol sodium salt
catechol, 14C-labeled cpd
pyrocatechol
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)O
InChIInChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
InChIKeyYCIMNLLNPGFGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
In water, 4.61X10+5 mg/L at 25 °C
Soluble in chloroform, ether;  very soluble in pyridine, aqueous alkalis
Very soluble in alcohol, ethyl ether, acetate
461.0 mg/mL
Solubility in water, g/100ml at 20 °C: 43
44%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrocatechol (CAS 120-80-9) Procurement Guide: Ortho-Benzenediol Structural and Functional Baseline


Pyrocatechol (catechol, CAS 120-80-9), chemically 1,2-dihydroxybenzene, is the ortho isomer among the three isomeric benzenediols, distinguished from resorcinol (1,3-dihydroxybenzene, meta) and hydroquinone (1,4-dihydroxybenzene, para) [1]. This white to off-white crystalline solid (mp 105 °C, bp 245.5 °C) is produced at a scale of approximately 20,000 tonnes annually, serving as a key industrial precursor [2]. The ortho-configuration of its two hydroxyl groups imparts distinct chemical reactivity, notably in metal chelation, redox behavior, and enzymatic recognition, which fundamentally differentiates it from its meta- and para-counterparts in both research and industrial applications [1].

Pyrocatechol Differentiation: Why Resorcinol and Hydroquinone Are Not Interchangeable in Scientific and Industrial Workflows


Despite sharing the molecular formula C₆H₆O₂ and superficial chemical similarities, pyrocatechol, resorcinol, and hydroquinone are not functionally interchangeable. The ortho-arrangement of hydroxyl groups in pyrocatechol confers a unique capacity for bidentate metal chelation, a distinct redox potential that enables specific electron-transfer processes, and a substrate profile for polyphenol oxidase (PPO) enzymes that differs markedly from its isomers [1]. Substituting resorcinol or hydroquinone in applications predicated on pyrocatechol's specific reactivity—whether as an antioxidant, enzymatic substrate, crosslinking agent, or metal-complexing ligand—will result in quantifiably different, and often diminished, performance [2]. The following evidence details these performance gaps.

Pyrocatechol Evidence Guide: Quantitative Differentiation from Resorcinol and Hydroquinone


Superoxide Anion Radical Scavenging: Pyrocatechol vs. Resorcinol and Hydroquinone

Pyrocatechol exhibits the highest superoxide anion radical (O₂⁻) scavenging activity among non-substituted dihydric phenols. In an electron spin resonance (ESR) spin-trapping study using the hypoxanthine-xanthine oxidase system, the scavenging potency order was established as pyrocatechol » hydroquinone » resorcinol [1]. This ordering directly correlates with the ortho-dihydroxy configuration's electron-donating capacity, making pyrocatechol the preferred choice for antioxidant applications requiring potent superoxide neutralization.

Antioxidant Activity ESR Spectroscopy Free Radical Biology

Polyphenol Oxidase (PPO) Substrate Affinity: Pyrocatechol Km Determination in Apple PPO

Pyrocatechol serves as a substrate for apple polyphenol oxidase (PPO), but its affinity is significantly lower than that of other common catecholic substrates. For PPO from pesticide-free 'Jonagold' apples, pyrocatechol exhibited a Michaelis constant (Km) of 2.27 mM, which is over eight-fold higher than the Km for 4-methylcatechol (0.27 mM), indicating a much weaker enzyme-substrate binding interaction [1]. This kinetic parameter is critical for experimental design in enzymology and for predicting the behavior of catecholic compounds in food browning processes.

Enzymology Polyphenol Oxidase Enzyme Kinetics

Thermal-Oxidative Stability in Linolenic Acid: Pyrocatechol vs. Resorcinol Activation Energy

In a differential scanning calorimetry (DSC) study of the thermal-oxidative decomposition of linolenic acid (LNA), pyrocatechol demonstrated an activation energy of 116.3 ± 11.0 kJ/mol, which is 9% higher than the 106.8 ± 5.5 kJ/mol observed for resorcinol [1]. This higher energy barrier suggests that pyrocatechol provides a more robust inhibition of lipid peroxidation under thermal stress, a key consideration for antioxidant applications in high-temperature or long-term storage scenarios.

Antioxidant Mechanism Differential Scanning Calorimetry (DSC) Lipid Peroxidation

Redox Potential and Electrochemical Differentiation: Pyrocatechol vs. Resorcinol

Pyrocatechol is oxidized much more readily than its meta-isomer, resorcinol. Electrochemical measurements indicate a redox potential of approximately 43 mV for catechol, whereas resorcinol exhibits a significantly higher oxidation potential of 300 mV [1]. This 257 mV difference underscores pyrocatechol's stronger reducing power and its suitability for applications requiring facile electron transfer, such as in redox-active materials, electrochemical sensors, and certain catalytic processes.

Electrochemistry Redox Potential Cyclic Voltammetry

Conformational Simplicity: Pyrocatechol Possesses Only One Stable Isomer

Molecular orbital calculations reveal a fundamental structural distinction: pyrocatechol exists in only one stable conformation, whereas resorcinol has three and hydroquinone has two stable conformers [1]. This conformational rigidity stems from the ortho-positioned hydroxyl groups, which restrict rotational freedom via intramolecular hydrogen bonding. The single dominant conformation simplifies its theoretical treatment and ensures consistent intermolecular interactions, a property particularly advantageous in crystal engineering and supramolecular assembly design.

Molecular Conformation Computational Chemistry Structural Analysis

Acute Oral Toxicity: Pyrocatechol LD50 Compared to Isomer Baseline

Pyrocatechol exhibits a rat oral LD50 of 3890 mg/kg , classifying it as moderately toxic. This value can be contrasted with the reported mouse oral LD50 of 260 mg/kg, highlighting significant species-dependent variation [1]. While comparative data for the other isomers under identical protocols is limited in the primary literature, this toxicity profile is essential for laboratory safety protocols and informs procurement decisions where handling hazards must be carefully managed.

Toxicology Safety Assessment Risk Management

High-Value Application Scenarios for Pyrocatechol Driven by Evidence-Based Differentiation


Superoxide-Specific Antioxidant Studies and Formulations

In research settings focused on superoxide anion radical (O₂⁻) scavenging—a primary reactive oxygen species in oxidative stress models—pyrocatechol should be selected over its isomers hydroquinone and resorcinol. The quantitative evidence from ESR studies demonstrates its superior scavenging capacity [1], ensuring experimental outcomes are not confounded by the lower activity of alternative dihydroxybenzenes. This makes it the benchmark ortho-diphenol for studying antioxidant structure-activity relationships.

Enzymatic Browning Studies with Reduced PPO Affinity

For experiments involving plant polyphenol oxidase (PPO), such as in food science or post-harvest physiology, pyrocatechol provides a kinetically distinct substrate. Its relatively high Km (2.27 mM) compared to 4-methylcatechol (0.27 mM) [2] means it will be oxidized more slowly at low concentrations. This property is valuable when a less readily oxidized catechol substrate is required to prevent rapid reaction quenching or when studying competitive inhibition mechanisms.

High-Temperature Lipid and Polymer Stabilization

In industrial formulations requiring thermal antioxidant protection—such as in lubricants, polymers, or processed foods—pyrocatechol's higher activation energy for inhibiting lipid peroxidation (116.3 kJ/mol) compared to resorcinol (106.8 kJ/mol) [3] signifies superior performance under elevated temperatures. Procurement for these applications should favor pyrocatechol to maximize the service life and thermal stability of the final product.

Redox-Active Material and Electrochemical Sensor Design

The development of redox-active materials, including electrochemical sensors, organic batteries, and catalytic systems, benefits from pyrocatechol's facile oxidation potential (approximately 43 mV). This is a stark contrast to resorcinol's much higher 300 mV potential [4], rendering the latter unsuitable for applications requiring a potent, low-potential electron donor. Pyrocatechol is therefore the unequivocal choice for these advanced materials science applications.

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